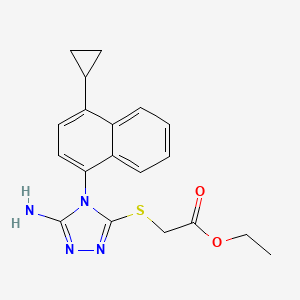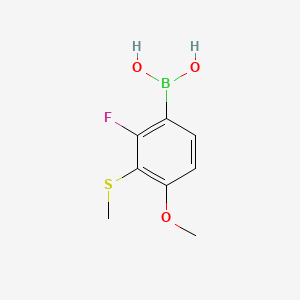
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate is a complex organic compound that features a tert-butyl group, a diphenylmethylene group, and a nitrophenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
The synthesis of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tert-butyl ester: This step involves the reaction of tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the diphenylmethylene group: This step involves the reaction of a suitable amine with diphenylmethane derivatives under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
相似化合物的比较
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate can be compared with similar compounds such as:
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(4-nitrophenyl)propanoate: This compound has a nitro group at a different position on the phenyl ring, which can affect its reactivity and applications.
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-chlorophenyl)propanoate: The presence of a chlorine atom instead of a nitro group can lead to different chemical properties and reactivity.
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-methylphenyl)propanoate: The methyl group can influence the compound’s steric and electronic properties, affecting its behavior in chemical reactions.
属性
分子式 |
C26H26N2O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-(benzhydrylideneamino)-3-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C26H26N2O4/c1-26(2,3)32-25(29)22(18-21-16-10-11-17-23(21)28(30)31)27-24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,22H,18H2,1-3H3/t22-/m0/s1 |
InChI 键 |
BFPBLCWCTCSUCW-QFIPXVFZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1[N+](=O)[O-])N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)


![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)




![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)

![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)

![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)

